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Compound of Interest

Compound Name: Potassium heptafluorotantalate

Cat. No.: B096714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of the

alpha polymorph of potassium heptafluorotantalate (α-K₂TaF₇), a compound of interest in

materials science and inorganic chemistry. The following sections detail the crystallographic

data, experimental protocols, and a visual representation of the analytical workflow.

Crystallographic Data Summary
The crystal structure of α-K₂TaF₇ has been determined through single-crystal X-ray diffraction.

The compound crystallizes in the monoclinic space group P2₁/c.[1] Two principal settings for

the unit cell are reported in the literature. The relationship between these settings is a

transformation of the crystal axes. For clarity, both are presented below.

Table 1: Unit Cell Parameters for α-K₂TaF₇
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Parameter Value (Setting 1) Value (Setting 2)

a (Å) 5.8559(6) 12.901

b (Å) 12.708(1) 5.952

c (Å) 8.5125(9) 8.710

α (°) 90 90

β (°) 90.17 89.700

γ (°) 90 90

Volume (Å³) 633.5 669.6

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/c

Setting 1 is based on a more recent refinement, while Setting 2 is from the Materials Project

database (mp-3975).

Table 2: Atomic Coordinates and Isotropic Displacement Parameters (Uiso) for α-K₂TaF₇
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Atom Wyckoff x y z Uiso (Å²)

Ta1 4e 0.2288 0.1084 0.1039 0.010

K1 4e 0.264 0.378 0.354 0.019

K2 4e 0.751 0.344 0.091 0.021

F1 4e 0.018 0.218 0.111 0.023

F2 4e 0.444 0.222 0.100 0.025

F3 4e 0.211 0.046 0.323 0.026

F4 4e 0.244 -0.044 0.011 0.028

F5 4e 0.012 0.012 0.038 0.030

F6 4e 0.448 0.018 0.187 0.032

F7 4e 0.258 0.169 -0.112 0.035

Atomic coordinate data is derived from the Materials Project entry mp-3975 and may represent

a calculated structure. Isotropic displacement parameters are estimated for illustrative

purposes.

Structural Description
The crystal structure of α-K₂TaF₇ is composed of discrete [TaF₇]²⁻ anions and K⁺ cations. The

tantalum atom is seven-coordinate, with the fluorine atoms forming a capped trigonal prism.

The potassium cations are situated in the interstitial spaces, providing charge balance.

Experimental Protocols
The determination of the crystal structure of α-K₂TaF₇ involves two key experimental stages:

the synthesis of high-quality single crystals and the analysis of these crystals using single-

crystal X-ray diffraction.

Synthesis of α-K₂TaF₇ Single Crystals
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High-quality single crystals of α-K₂TaF₇ suitable for X-ray diffraction can be prepared by the

slow evaporation of an aqueous hydrofluoric acid solution containing stoichiometric amounts of

tantalum pentoxide (Ta₂O₅) and potassium fluoride (KF).

Materials:

Tantalum pentoxide (Ta₂O₅)

Potassium fluoride (KF)

48% Hydrofluoric acid (HF)

Deionized water

Procedure:

In a fume hood, dissolve Ta₂O₅ in a minimal amount of 48% HF with gentle heating and

stirring. This forms a solution of heptafluorotantalic acid (H₂TaF₇).

Prepare a stoichiometric aqueous solution of KF.

Slowly add the KF solution to the H₂TaF₇ solution while stirring.

Allow the resulting solution to stand undisturbed in a loosely covered container at room

temperature.

Slow evaporation of the solvent will lead to the formation of well-formed, colorless crystals of

α-K₂TaF₇ over several days.

Carefully isolate the crystals by filtration, wash with a small amount of cold deionized water,

and dry in air.

Single-Crystal X-ray Diffraction and Structure
Refinement
The following protocol outlines the general steps for the determination of the crystal structure of

α-K₂TaF₇ using a single-crystal X-ray diffractometer.
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Instrumentation:

Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

Goniometer for crystal mounting and orientation.

Low-temperature device (optional, for data collection at reduced temperatures to minimize

thermal vibrations).

Procedure:

Crystal Mounting: Select a suitable single crystal of α-K₂TaF₇ (typically 0.1-0.3 mm in each

dimension) and mount it on a goniometer head using a suitable adhesive or oil.

Unit Cell Determination: Center the crystal in the X-ray beam. Collect a series of initial

diffraction frames to determine the unit cell parameters and the crystal system.

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a

series of angles (scans). The intensity of each diffracted beam is recorded by the detector.

Data is typically collected at a controlled temperature, often 100 K or 298 K.

Data Reduction: The raw diffraction data is processed to correct for various experimental

factors, including background noise, Lorentz and polarization effects, and absorption. This

process yields a set of unique reflections with their corresponding intensities.

Structure Solution: The positions of the heavy atoms (Ta and K) are typically determined first

using direct methods or Patterson methods. The positions of the lighter fluorine atoms are

then located from the difference Fourier maps.

Structure Refinement: The atomic coordinates, displacement parameters (isotropic or

anisotropic), and other structural parameters are refined using a least-squares method to

achieve the best possible fit between the observed and calculated structure factors. The

quality of the refinement is assessed using R-factors (e.g., R1, wR2) and the goodness-of-fit

(GooF).
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Workflow Visualization
The following diagram illustrates the logical workflow for the crystal structure analysis of α-

K₂TaF₇.
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Workflow for Crystal Structure Analysis of α-K₂TaF₇

Crystal Synthesis

X-ray Diffraction & Structure Determination

Start: Precursor Materials
(Ta₂O₅, KF, HF)

Dissolution in HF

Mixing of Solutions

Slow Evaporation and Crystallization

Crystal Isolation and Drying

End: α-K₂TaF₇ Single Crystals

Crystal Mounting
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Data Collection

Data Reduction

Structure Solution

Structure Refinement

Structure Validation (CIF)

End: Final Crystal Structure
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Workflow for Crystal Structure Analysis of α-K₂TaF₇
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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